N,5-dimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)pyrimidin-2-amine
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Overview
Description
N,5-dimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . The reaction conditions often require heating and the use of desiccants like calcium chloride to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,5-dimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N,5-dimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)pyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,5-dimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their potential as CDK2 inhibitors and anticancer agents.
Pyrido[2,3-d]pyrimidine derivatives: Studied for their antimicrobial and anticancer properties.
Uniqueness
N,5-dimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)pyrimidin-2-amine stands out due to its unique combination of functional groups and structural features, which contribute to its specific biological activities and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility and usefulness in scientific research and industrial applications.
Properties
Molecular Formula |
C17H20N6S |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
N,5-dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C17H20N6S/c1-12-8-18-17(19-9-12)22(2)13-4-3-6-23(10-13)16-15-14(5-7-24-15)20-11-21-16/h5,7-9,11,13H,3-4,6,10H2,1-2H3 |
InChI Key |
LHYJIRLKHBAHTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=NC=NC4=C3SC=C4 |
Origin of Product |
United States |
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